3,3'-Dibromo-9,9'-spirobi[fluorene]
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Overview
Description
3,3’-Dibromo-9,9’-spirobi[fluorene]: is an organic compound with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol . It is a derivative of spirobifluorene, characterized by the presence of two bromine atoms at the 3 and 3’ positions of the fluorene moiety. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. One common method includes the reaction of 9,9’-spirobi[fluorene] with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dibromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions:
Grignard Reagents: Used for substitution reactions to introduce alkyl or aryl groups.
Palladium Catalysts: Employed in coupling reactions under inert atmosphere conditions.
Major Products:
Substituted Fluorenes: Resulting from substitution reactions.
Conjugated Polymers: Formed through coupling reactions, useful in organic electronic applications.
Scientific Research Applications
Chemistry: 3,3’-Dibromo-9,9’-spirobi[fluorene] is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of spirobifluorene have been explored for their potential in drug delivery systems and as fluorescent probes for bioimaging .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials for electronic devices, including transistors and sensors .
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-9,9’-spirobi[fluorene] in electronic applications involves its ability to form stable, conjugated systems that facilitate efficient charge transport. The spiro structure provides rigidity and prevents aggregation, which is beneficial for maintaining high performance in electronic devices .
Comparison with Similar Compounds
2,7-Dibromo-9,9’-spirobi[fluorene]: Another brominated derivative with bromine atoms at the 2 and 7 positions.
9,9’-Spirobi[fluorene]: The parent compound without bromine substitution.
Uniqueness: 3,3’-Dibromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atoms, which influences its reactivity and electronic properties. This makes it particularly suitable for applications requiring precise control over molecular architecture and electronic characteristics .
Properties
Molecular Formula |
C25H14Br2 |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
3,3'-dibromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-23-19(13-15)17-5-1-3-7-21(17)25(23)22-8-4-2-6-18(22)20-14-16(27)10-12-24(20)25/h1-14H |
InChI Key |
XUQFWFSTVTWBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=C(C=C5)Br)C6=CC=CC=C46)C=CC(=C3)Br |
Origin of Product |
United States |
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